

# A Comparative Guide to GSK872 and Other RIPK3 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |  |
|----------------------|---------|-----------|--|--|--|
| Compound Name:       | GSK872  |           |  |  |  |
| Cat. No.:            | B607870 | Get Quote |  |  |  |

For researchers in cellular signaling, inflammation, and drug discovery, the Receptor-Interacting Protein Kinase 3 (RIPK3) has emerged as a critical mediator of necroptosis, a form of programmed cell death implicated in a variety of inflammatory diseases. **GSK872** is a potent and selective inhibitor of RIPK3, making it a valuable tool for investigating the role of necroptosis in pathological conditions.[1] This guide provides an objective comparison of **GSK872**'s performance with other RIPK3 inhibitors, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.

## The Central Role of RIPK3 in Necroptosis

Necroptosis is a regulated form of necrosis that is initiated by various stimuli, including tumor necrosis factor (TNF), Toll-like receptor (TLR) ligands, and viral infections. The core of the necroptotic pathway involves the activation of RIPK1 and RIPK3, which form a complex called the necrosome. Within this complex, RIPK3 becomes phosphorylated and, in turn, phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). [1] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, leading to membrane rupture and cell death.[1]





Click to download full resolution via product page



## **Performance Comparison of RIPK3 Inhibitors**

The following tables summarize the quantitative data for **GSK872** and other notable RIPK3 inhibitors.

Table 1: In Vitro Potency of RIPK3 Inhibitors

| Inhibitor                | Target                 | IC50 (Binding,<br>nM) | IC50 (Kinase<br>Activity, nM)             | Reference(s)      |
|--------------------------|------------------------|-----------------------|-------------------------------------------|-------------------|
| GSK872                   | RIPK3                  | 1.8                   | 1.3                                       | [1][2][3]         |
| GSK'843                  | RIPK3                  | 8.6                   | 6.5                                       | [2][4][5][6][7]   |
| GSK'840                  | RIPK3                  | 0.9                   | 0.3                                       | [2][8][9][10][11] |
| Zharp-99                 | RIPK3                  | 1.35 (Kd)             | More potent than<br>GSK872                | [12]              |
| Dabrafenib               | B-Raf, RIPK3           | -                     | 0.25 μM (RIPK3)                           | [13]              |
| Sorafenib                | Multi-kinase,<br>RIPK3 | -                     | 1.5 μM (RIPK1),<br>also inhibits<br>RIPK3 | [14][15]          |
| Necrostatin-1<br>(Nec-1) | RIPK1                  | -                     | Not applicable                            | [1]               |

Note: IC50 values can vary depending on the assay conditions.

### **Table 2: Cellular Efficacy and Key Characteristics**



| Inhibitor             | Cell-based Assay<br>Concentration | Key Characteristics                                                                                                             | Reference(s)     |
|-----------------------|-----------------------------------|---------------------------------------------------------------------------------------------------------------------------------|------------------|
| GSK872                | 0.5 - 10 μΜ                       | Highly potent and selective for RIPK3 over RIPK1. May induce apoptosis at higher concentrations (3-10 µM).                      | [1][12][3]       |
| GSK'843               | 3 - 10 μΜ                         | Structurally distinct<br>from GSK872 and<br>also a potent RIPK3<br>inhibitor. Induces<br>apoptosis at higher<br>concentrations. | [1][4][6]        |
| GSK'840               | 0.01 - 3 μΜ                       | Potent RIPK3 inhibitor; active in human but not mouse cells.                                                                    | [2][8][10]       |
| Zharp-99              | 0.15 - 1.2 μΜ                     | A derivative of the GSK872 scaffold with potentially higher efficacy in blocking TNF-induced necroptosis.                       | [1][12]          |
| Dabrafenib            | -                                 | FDA-approved B-Raf inhibitor with off-target RIPK3 inhibitory activity.                                                         | [13][16][17][18] |
| Sorafenib             | <10 μΜ                            | FDA-approved multi-<br>kinase inhibitor that<br>inhibits both RIPK1<br>and RIPK3.                                               | [14][19]         |
| Necrostatin-1 (Nec-1) | 10 - 30 μΜ                        | A well-characterized inhibitor of RIPK1                                                                                         | [1]              |



kinase activity, often used as a control to distinguish RIPK1-dependent and -independent necroptosis.

# Supporting Experimental Data and Protocols In Vitro Kinase Assays

Direct comparison in in-vitro kinase assays revealed that Zharp-99 inhibited the kinase activity of human RIPK3 with higher inhibitory activity compared to **GSK872**.[12] In contrast, neither Zharp-99 nor **GSK872** affected RIPK1 kinase activity at concentrations up to 10  $\mu$ M, highlighting their selectivity.[12]

Protocol: In Vitro RIPK3 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from a study comparing Zharp-99 and GSK872.[20]

- Reagents and Materials:
  - Recombinant human RIPK3 protein
  - Myelin Basic Protein (MBP) as a substrate
  - ATP
  - Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35, 10 mM DTT)
  - ADP-Glo™ Kinase Assay kit (Promega)
  - Test inhibitors (GSK872 and others) dissolved in DMSO
- Procedure: a. Prepare serial dilutions of the test inhibitors in kinase assay buffer. b. In a 96well plate, add recombinant RIPK3 enzyme to each well. c. Add the diluted inhibitors or DMSO (vehicle control) to the respective wells and incubate for 15 minutes at room



temperature. d. Initiate the kinase reaction by adding a mixture of ATP and MBP substrate. e. Incubate the reaction for 1 hour at 30°C. f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. g. Luminescence is measured using a plate reader. h. Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.



Click to download full resolution via product page

#### **Cell-Based Necroptosis Assays**

### Validation & Comparative





Zharp-99 has been shown to be a more efficient inhibitor of TNF-induced necroptosis than **GSK872** in human HT-29 colon cancer cells and mouse embryonic fibroblasts (MEFs).[21][22] Both inhibitors effectively block necroptosis induced by Toll-like receptor (TLR) ligands and viral infections.[21][22]

Protocol: Induction and Inhibition of Necroptosis in HT-29 Cells

This protocol is a general guideline for assessing the efficacy of RIPK3 inhibitors in a cellular context.

- Cell Culture and Treatment:
  - Cell Line: Human colorectal adenocarcinoma cells (HT-29) are a commonly used model for studying necroptosis.[1]
  - Seeding: Plate HT-29 cells in 96-well plates and allow them to adhere overnight.
  - Inhibitor Pre-treatment: Pre-incubate cells with various concentrations of the RIPK3 inhibitor (e.g., GSK872, Zharp-99) or DMSO (vehicle control) for 1-2 hours.
  - Necroptosis Induction: Treat cells with a combination of human TNF-α (e.g., 20-40 ng/mL), a Smac mimetic (e.g., 100 nM birinapant), and a pan-caspase inhibitor (e.g., 20 μM z-VAD-FMK) for 24-48 hours. The caspase inhibitor is crucial to block apoptosis and channel the signaling towards necroptosis.[1][21][22]
- · Quantification of Cell Viability:
  - Cell viability can be assessed using various methods, such as the CellTiter-Glo®
    Luminescent Cell Viability Assay (Promega), which measures ATP levels.





Click to download full resolution via product page

### **Western Blot Analysis of Downstream Signaling**

Western blot is the gold standard for confirming the molecular mechanism of RIPK3 inhibitors. [1] A decrease in the phosphorylated forms of RIPK3 and MLKL upon treatment with an inhibitor provides direct evidence of its on-target effect.[1]

Protocol: Western Blot for p-RIPK3 and p-MLKL

- Protein Lysate Preparation:
  - Following treatment as described in the necroptosis assay, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.



- Determine the protein concentration of each lysate using a BCA protein assay.
- · Western Blotting:
  - Separate 20-30 μg of protein per lane on an SDS-polyacrylamide gel.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against p-RIPK3 (S227), RIPK3, p-MLKL (S358), MLKL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.

#### Conclusion

Both **GSK872** and its analogs, as well as newer compounds like Zharp-99, are invaluable tools for investigating the role of RIPK3 in necroptosis and related inflammatory diseases. The available evidence indicates that Zharp-99 is a more potent inhibitor of RIPK3 kinase activity, exhibiting greater efficacy in both cellular and in vivo models of necroptosis compared to **GSK872**.[12] However, **GSK872** remains a well-characterized and widely used RIPK3 inhibitor suitable for a broad range of applications. Researchers should consider the specific requirements of their experimental system, including the potential for off-target induction of apoptosis at higher concentrations, when selecting an inhibitor. For studies requiring maximal potency and in vivo efficacy against TNF-induced inflammation, Zharp-99 represents a superior alternative.[12] The use of FDA-approved drugs with off-target RIPK3 activity, such as dabrafenib and sorafenib, can also provide valuable insights, particularly in translational studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.



#### References

- 1. benchchem.com [benchchem.com]
- 2. RIP3 induces apoptosis independent of pro-necrotic kinase activity PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK'872 | RIP3K inhibitor | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. GSK-843 | RIP kinase | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSK840 | RIP kinase | TargetMol [targetmol.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. abmole.com [abmole.com]
- 12. benchchem.com [benchchem.com]
- 13. The B-RafV600E inhibitor dabrafenib selectively inhibits RIP3 and alleviates acetaminophen-induced liver injury PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sorafenib tosylate inhibits directly necrosome complex formation and protects in mouse models of inflammation and tissue injury PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dabrafenib, an inhibitor of RIP3 kinase-dependent necroptosis, reduces ischemic brain injury | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Dabrafenib, an inhibitor of RIP3 kinase-dependent necroptosis, reduces ischemic brain injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reactome | Small molecule inhibitor binds RIPK1, RIPK3 [reactome.org]
- 20. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 21. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]



• To cite this document: BenchChem. [A Comparative Guide to GSK872 and Other RIPK3 Inhibitors for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607870#comparing-gsk872-vs-other-ripk3-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com